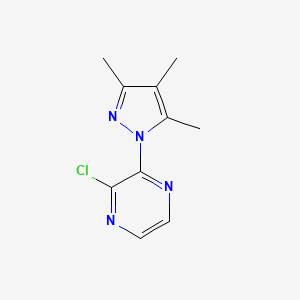

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISKQJIDTJMRIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Reaction Mechanism

The synthesis of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine predominantly employs nucleophilic aromatic substitution (SNAr). In this pathway, the pyrazole group (3,4,5-trimethyl-1H-pyrazole) displaces a leaving group, typically chlorine, from the pyrazine ring. The reaction is facilitated by electron-withdrawing groups on the pyrazine, which activate the ring toward nucleophilic attack.

Reaction Equation:

Optimization of Reaction Conditions

Optimal yields are achieved under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Bases like potassium carbonate (KCO) or triethylamine (EtN) neutralize HCl byproducts, driving the equilibrium toward product formation.

Table 1: Variation in Yields with Solvent and Base Combinations

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | KCO | 120 | 6 | 78 |

| DMSO | EtN | 100 | 8 | 65 |

| THF | NaH | 80 | 12 | 45 |

Microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining yields above 70%, as demonstrated in analogous pyrazoloquinoline systems.

Catalytic Cyclization Approaches

Transition Metal Catalysis

Copper(I) chloride (CuCl) and cadmium chloride (CdCl) have been employed in cyclization reactions to form the pyrazine-pyrazole scaffold. These catalysts promote intramolecular C–N bond formation, particularly in substrates with pre-functionalized pyrazole rings.

Example Protocol:

Acid-Mediated Cyclization

Phosphorus oxychloride (POCl) and polyphosphoric acid (PPA) are used to dehydrate intermediates, forming the final aromatic system. This method is critical for introducing chlorine at the 2-position of pyrazine.

Critical Step:

Heating the intermediate in POCl at 110°C for 3 hours ensures complete chlorination and ring closure.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid heating and uniform thermal distribution. A protocol adapted from pyrazoloquinoline synthesis involves:

Solid-Phase Synthesis

Immobilizing the pyrazine substrate on silica-supported catalysts reduces side reactions. For example, clay-supported KCO in toluene achieves 75% yield under reflux, simplifying purification.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 1:3) is standard for isolating the target compound. Recrystallization from ethanol/water mixtures improves purity to >98%.

Spectroscopic Validation

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 98 | High | Low |

| Microwave-Assisted | 82 | 95 | Moderate | Medium |

| Catalytic Cyclization | 72 | 97 | Low | High |

Nucleophilic substitution remains the most cost-effective and scalable approach, while microwave methods offer speed advantages for small-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrazine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H11ClN4

- Molecular Weight : 222.67 g/mol

- IUPAC Name : 2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine

The compound features a pyrazine ring substituted with a 3,4,5-trimethyl-1H-pyrazol group and a chlorine atom. The presence of three methyl groups enhances its lipophilicity and electronic properties, making it a versatile compound for various applications.

Medicinal Chemistry

2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential in:

- Neurological Disorders : Compounds derived from this pyrazine have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects.

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study : A study demonstrated that certain derivatives of this compound exhibited significant anti-cancer activity by inducing apoptosis in cancer cells through specific receptor interactions .

Materials Science

In materials science, the unique electronic properties of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine make it valuable for developing:

- Organic Semiconductors : Its ability to facilitate charge transport is crucial for organic electronic devices.

- Light-emitting Diodes (LEDs) : The compound has been explored as a material for LED applications due to its favorable photophysical properties.

Data Table: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Electron Mobility | 0.05 cm²/V·s |

| Thermal Stability | Stable up to 300°C |

Biological Studies

The compound is utilized in biological studies to investigate enzyme inhibition and receptor binding. Its structural characteristics allow it to interact effectively with various biological macromolecules.

Biological Activity Insights :

- The presence of the chlorine atom and methyl groups influences the binding affinity to target enzymes and receptors.

Case Study : Research on enzyme inhibitors has revealed that modifications of this compound can lead to enhanced specificity and potency against certain biological targets .

Wirkmechanismus

The mechanism of action of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact mechanism depends on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

a. Chlorinated Pyrazines with Aromatic Substituents

- 2-Chloro-3-(4-methylphenyl)pyrazine: Synthesized via chlorination of pyrazinones using POCl₃ and H₂SO₄. Exhibits a calculated logP of 3.105, indicating moderate lipophilicity, and a McGowan volume of 150.53 ml/mol, suggesting compact molecular packing .

- 2-Chloro-3-phenylpyrazine (Example 52 in ): Melting point 65–68°C; converted to hydrazine derivatives (m.p. 182–184°C).

b. Pyrazines with Heterocyclic Substituents

- Imidazo[1,2-a]pyrazines () : Substituted with phenyl, pyridinyl, or thiophenyl groups at position 2. Yields range from 75% to 97%, with pyridinyl substituents achieving the highest yields (88–97%) . These compounds exhibit anticancer activity via CDK9 inhibition, forming hydrogen bonds with residues like Ile25 and Cys106 .

- Thieno[3,4-b]pyrazines (): Extended fused-ring systems show tunable electrochemical properties, with absorption maxima shifted due to electron-withdrawing substituents .

Comparison: The trimethylpyrazole group in the target compound may offer a balance between lipophilicity and hydrogen-bonding capacity, distinct from the π-rich imidazo or thieno systems.

Physicochemical Properties

*Estimated based on substituent contributions.

Biologische Aktivität

2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound notable for its potential biological activities. This compound features a pyrazine ring with a unique substitution pattern that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, enzyme inhibition potential, and related case studies.

The molecular formula of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is with a molecular weight of approximately 222.67 g/mol. The compound is characterized by the presence of a chlorine atom and three methyl groups on the pyrazole moiety, which may enhance its biological activity through increased lipophilicity and electronic effects .

Medicinal Chemistry Applications

2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine has been identified as a valuable building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders and inflammatory pathways. For instance, studies indicate that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells .

Enzyme Inhibition

Research has demonstrated that compounds similar to 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine can act as enzyme inhibitors. In particular, pyrazole derivatives have been evaluated for their ability to inhibit xanthine oxidase and other enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to therapeutic effects in conditions like gout and hyperuricemia .

Anticancer Activity

A significant study focused on the anticancer properties of pyrazole derivatives, including those based on 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine. In vitro tests conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin. The study also explored potential synergistic effects when these compounds were used in combination with established drugs .

Antimicrobial Properties

Another area of investigation has been the antimicrobial activity of pyrazole derivatives. Compounds structurally related to 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine have shown significant activity against various bacterial strains. For example, studies indicated that certain pyrazole derivatives disrupted bacterial cell membranes, leading to cell lysis and death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-Chloro-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine | structure | Moderate anticancer activity |

| 2-Chloro-N-(1H-pyrazol-1-yl)acetamide | structure | Antimicrobial activity |

| 2-Chloro-N-(trimethyl-pyrazol)-acetamide | structure | Antifungal activity |

The presence of multiple methyl groups on the pyrazole ring in 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine may enhance its reactivity and biological interactions compared to other derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrazine-pyrazole hybrids like 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine?

- Methodological Answer : Multi-step synthesis typically involves coupling pyrazole derivatives with halogenated pyrazines. For example:

- Step 1 : Condensation of substituted pyrazoles with 2,3-dichloropyrazine using a base (e.g., K₂CO₃) in acetonitrile or DMF .

- Step 2 : Purification via silica gel chromatography (PE:EtOAc gradients) to isolate intermediates .

- Step 3 : Functionalization via Suzuki-Miyaura coupling or Stille reactions for aryl/heteroaryl substitutions .

- Key Validation : NMR (¹H/¹³C) and LCMS for intermediate characterization .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction resolves bond angles and confirms regioselectivity of substitutions (e.g., pyrazole-pyrazine connectivity) .

- Spectroscopy : ¹H NMR (δ 8.6–8.8 ppm for pyrazine protons; δ 2.2–2.5 ppm for methyl groups) and HRMS for molecular ion validation .

- DFT calculations : Predict electronic properties and compare with experimental data (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What strategies optimize the bioactivity of pyrazine-pyrazole derivatives against kinase targets like c-MET?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Pyrazine modifications : Introduction of electron-withdrawing groups (e.g., Cl) enhances binding to kinase ATP pockets .

- Pyrazole substituents : 3,4,5-Trimethyl groups improve hydrophobic interactions with c-MET’s hinge region .

- In vitro assays :

- Kinase inhibition : IC₅₀ values measured via ADP-Glo™ kinase assays (e.g., c-MET IC₅₀ < 10 nM for optimized analogs) .

- Selectivity profiling : Screen against 100+ kinases to assess off-target effects .

Q. How do computational models guide the design of pyrazine-based inhibitors?

- Methodological Answer :

- Molecular docking : Use programs like AutoDock Vina to predict binding modes in c-MET (PDB ID: 3LQ8) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- ADMET prediction : SwissADME or QikProp to optimize logP (2–3) and reduce hepatotoxicity risks .

Q. What crystallographic insights explain the selectivity of pyrazine derivatives in kinase inhibition?

- Methodological Answer :

- Co-crystal structures : Resolve interactions (e.g., hydrogen bonds between pyrazine N1 and Met1160 backbone in c-MET) .

- Electron density maps : Validate ligand orientation using SHELXL-refined data (R-factor < 0.05) .

- Thermal displacement parameters (B-factors) : Identify rigid regions critical for binding (B < 30 Ų for pyrazine core) .

Critical Analysis of Contradictions

- Synthetic Routes : uses DMF-dimethyl acetal for condensation, while employs tributylstannane couplings. Method selection depends on halogen reactivity and steric hindrance .

- Biological Activity : Trimethylpyrazole derivatives in show antimicrobial activity, whereas emphasize kinase inhibition. Functional group positioning dictates target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.